molecular formula C5H11ClF2N2O B6220621 (2R)-2-amino-5,5-difluoropentanamide hydrochloride CAS No. 2757961-69-4

(2R)-2-amino-5,5-difluoropentanamide hydrochloride

Cat. No.: B6220621
CAS No.: 2757961-69-4
M. Wt: 188.6
InChI Key:
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Description

(2R)-2-amino-5,5-difluoropentanamide hydrochloride is a synthetic organic compound characterized by the presence of an amino group and two fluorine atoms on a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-5,5-difluoropentanamide hydrochloride typically involves the introduction of fluorine atoms into the pentanamide structure. One common method is the difluoromethylation of a suitable precursor, followed by amination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced fluorinating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5,5-difluoropentanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions include various substituted pentanamides, oxo derivatives, and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-amino-5,5-difluoropentanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials with specific fluorine-related properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5,5-difluoropentanamide hydrochloride involves its interaction with molecular targets through its amino and fluorine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-5,5,5-trifluoropentanamide hydrochloride: Similar structure but with an additional fluorine atom.

    (2R)-2-amino-4,4-difluorobutanamide hydrochloride: Similar structure with a shorter carbon chain.

Uniqueness

(2R)-2-amino-5,5-difluoropentanamide hydrochloride is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where precise fluorine placement is critical.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-5,5-difluoropentanamide hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2-difluoro-1,3-dimethylimidazolidine-4,5-dione", "ethyl 2-bromoacetate", "ammonium hydroxide", "sodium hydroxide", "hydrochloric acid", "water", "ethanol" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with 2,2-difluoro-1,3-dimethylimidazolidine-4,5-dione in the presence of sodium hydroxide and ethanol to form ethyl 2-(2,2-difluoro-1,3-dimethylimidazolidin-4-yl)acetate.", "Step 2: The ethyl ester is then hydrolyzed with ammonium hydroxide to form (2R)-2-amino-5,5-difluoropentanoic acid.", "Step 3: The acid is then converted to the amide by reacting it with thionyl chloride and then with ammonia.", "Step 4: The amide is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-5,5-difluoropentanamide." ] }

CAS No.

2757961-69-4

Molecular Formula

C5H11ClF2N2O

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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